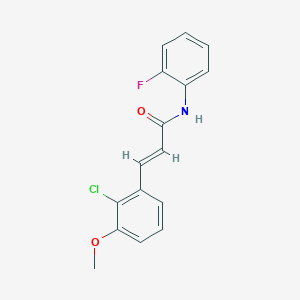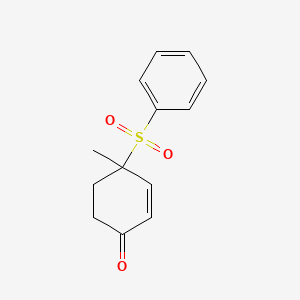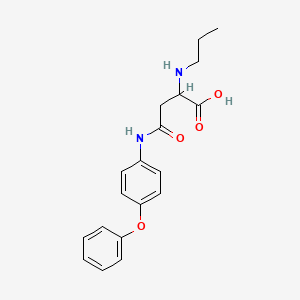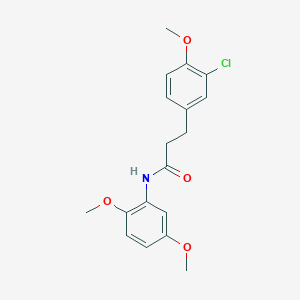
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group attached to a 2-chloro-3-methoxyphenyl ring and an N-(2-fluorophenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(3-fluorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and fluoro groups makes it a versatile compound for various applications.
Properties
CAS No. |
853350-04-6 |
|---|---|
Molecular Formula |
C16H13ClFNO2 |
Molecular Weight |
305.73 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-14-8-4-5-11(16(14)17)9-10-15(20)19-13-7-3-2-6-12(13)18/h2-10H,1H3,(H,19,20)/b10-9+ |
InChI Key |
ZERNQWADULSZNP-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















